4-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide
Description
4-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked carbamoylthiazole moiety and a 4-methylbenzamide group. This structure combines pyridazine’s electron-deficient aromatic system with the thiazole ring’s bioisosteric properties, making it a candidate for antimicrobial and enzyme-targeted applications.
Properties
IUPAC Name |
4-methyl-N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-11-2-4-12(5-3-11)16(24)19-13-6-7-15(22-21-13)26-10-14(23)20-17-18-8-9-25-17/h2-9H,10H2,1H3,(H,18,20,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYNIFAUVKIPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide (CAS Number: 1021226-66-3) is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 385.5 g/mol. Its structure incorporates a thiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 1021226-66-3 |
| Molecular Formula | C17H15N5O2S2 |
| Molecular Weight | 385.5 g/mol |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that compounds containing thiazole rings exhibit significant antiviral properties. For instance, thiazole derivatives have shown activity against various viruses, including HIV and influenza. A study demonstrated that thiazole-based compounds could inhibit reverse transcriptase activity, which is crucial for the replication of retroviruses .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the benzamide and thiazole moieties. Thiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, a derivative similar to our compound was found to have IC50 values below those of standard chemotherapeutics like doxorubicin in Jurkat and HT-29 cell lines .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : Similar thiazole compounds have been shown to induce programmed cell death in cancer cells.
- Interference with Cellular Signaling Pathways : The compound could disrupt signaling pathways critical for cell survival and proliferation.
Study 1: Antiviral Efficacy
In a study evaluating various thiazole derivatives, it was found that compounds with structural similarities to this compound exhibited significant antiviral activity at low micromolar concentrations. These findings suggest that further exploration into this compound could yield promising antiviral agents .
Study 2: Cytotoxicity in Cancer Cells
Another research effort focused on the cytotoxic effects of thiazole-containing compounds against cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability at concentrations lower than those required for conventional chemotherapeutics . This study underscores the potential of this compound as a candidate for further development in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Pyridazine/Thiazole Moieties
Compound AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)
- Structural Similarities : Shares a benzamide-thiazole backbone and a sulfanyl-linked heterocyclic substituent.
- Key Differences : Replaces pyridazine with a triazole ring, reducing aromatic electron deficiency. The triazole may enhance hydrogen-bonding capacity compared to pyridazine.
- Biological Activity : Exhibited antibacterial activity with a structural similarity score of 0.500 to the target compound, suggesting overlapping pharmacophores .
Compound 27 (4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide)
- Structural Similarities : Contains a pyridine sulfonamide group, analogous to the sulfanyl-pyridazine in the target compound.
- Key Differences : Incorporates a chlorophenyl carbamoyl group instead of benzamide and a pyrazole substituent. The sulfonamide group confers higher polarity than the thioether linkage.
- Physicochemical Data : IR spectra show strong C=O (1726 cm⁻¹) and SO₂ (1164 cm⁻¹) stretches, contrasting with the target compound’s thioether and carbamoyl absorptions .
Benzamide Derivatives with Modified Substituents
Compound 2 (4-Methyl-N-((4-(N-(pyrimidin-2-yl) sulfamoyl) phenyl) carbamoyl) selenoyl) benzamide)
- Structural Similarities : Retains the 4-methylbenzamide core.
- Key Differences: Substitutes pyridazine with pyrimidine and introduces a selenoyl group, increasing molecular weight and redox activity.
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- Structural Similarities : Shares the N-(thiazol-2-yl)benzamide scaffold.
- Key Differences : Replaces the pyridazine-sulfanyl group with a methyl-phenylsulfamoyl moiety, altering steric bulk and electronic effects. The sulfamoyl group may enhance solubility but reduce membrane penetration compared to the target compound’s thioether .
Key Findings :
- Electron-Deficient Cores : Pyridazine (target) and pyridine (Compound 27) exhibit distinct electronic profiles, influencing binding to targets like bacterial dihydrofolate reductase .
- Sulfanyl vs. Sulfonamide : Thioether linkages (target, AB4) may enhance lipophilicity and bioavailability compared to sulfonamides (Compound 27) .
- Thiazole vs. Triazole : Thiazole’s sulfur atom (target) provides stronger π-π stacking than triazole’s nitrogen-rich ring (AB4), affecting target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
